钙三醇酸

描述

Calcitroic acid is an important metabolite of vitamin D, often synthesized in the liver and kidneys . It is generated in the body after vitamin D is first converted into calcitriol, an intermediate in the fortification of bone through the formation and regulation of calcium in the body .

Synthesis Analysis

The synthesis of calcitroic acid has been described in several studies. The most recent synthesis described the generation of calcitroic acid with an overall yield of 12.8% in 13 steps . The endogenous formation of calcitroic acid has been demonstrated in perfused rat kidney using 24,25,26,27-tetranor-1,23 (OH) 2 D 3 .

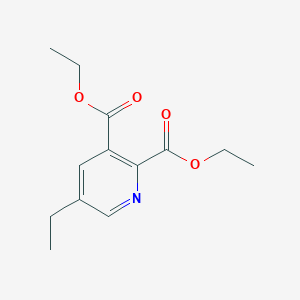

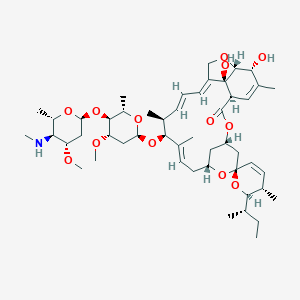

Molecular Structure Analysis

The Calcitroic acid molecule contains a total of 63 bond(s). There are 29 non-H bond(s), 4 multiple bond(s), 4 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 3 hydroxyl group(s), and 2 secondary alcohol(s) .

Chemical Reactions Analysis

The hydroxylation and oxidation reactions will yield either calcitroic acid via the C24 oxidation pathway or 1,25 (OH2)D3-26,23-lactone via the C23 lactone pathway . The majority of vitamin D metabolism is mediated by 24-hydoxylase (CYP24A1), but it is not clear why the formation of calcitroic acid was not observed in the presence of recombinant CYP24A1 enzyme .

Physical And Chemical Properties Analysis

Calcitroic acid is a water-soluble compound that is excreted in bile .

科学研究应用

- Function : When administered subcutaneously, calcitroic acid has anthracitic properties and can elevate calcium blood levels when administered intravenously .

- Interaction with VDR : In vitro studies have shown that calcitroic acid binds to the vitamin D receptor (VDR) at higher concentrations, inducing gene transcription .

- Chemical Synthesis : Calcitroic acid can be synthesized from commercially available starting materials, such as Inhoffen-Lythgoe diol, in approximately 11 steps with an overall yield of around 21% .

- Challenges : Researchers continue to explore efficient synthetic routes to improve yield and scalability .

- VDR Profiling : Broad profiling of calcitroic acid as a VDR ligand has been conducted. X-ray co-crystal structures of VDR ligand binding domains provide insights into its binding interactions .

Calcium Homeostasis Regulation

Vitamin D Receptor (VDR) Ligand

Synthesis and Total Yield

Biological Evaluation

作用机制

Target of Action

Calcitroic acid, a major metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol), primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene transcription and plays a crucial role in calcium homeostasis, bone metabolism, and immune response .

Mode of Action

Calcitroic acid binds to the VDR and induces gene transcription . This binding is thought to be facilitated by the compound’s two side chains, one of which forms a hydrogen bond with His333 . The interaction between calcitroic acid and the VDR leads to changes in gene expression that regulate various physiological processes .

Biochemical Pathways

Calcitroic acid is generated in the body after vitamin D is first converted into calcitriol, an intermediate in the fortification of bone through the formation and regulation of calcium in the body . The pathways managed by calcitriol are thought to be inactivated through its hydroxylation by the enzyme CYP24A1, also called calcitriol 24-hydroxylase . The hydroxylation and oxidation reactions will yield either calcitroic acid via the C24 oxidation pathway or 1,25(OH2)D3-26,23-lactone via the C23 lactone pathway .

Pharmacokinetics

Calcitroic acid is synthesized in the liver and kidneys and is a water-soluble compound that is excreted in bile . It is thought to be the major route to inactivate vitamin D metabolites

Result of Action

The primary result of calcitroic acid’s action is the regulation of calcium homeostasis and bone metabolism . By binding to the VDR and inducing gene transcription, calcitroic acid influences the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Action Environment

The action, efficacy, and stability of calcitroic acid are influenced by various environmental factors. For instance, the synthesis of calcitroic acid in the body is dependent on the availability of vitamin D, which can be affected by factors such as sunlight exposure and dietary intake

未来方向

属性

IUPAC Name |

(3R)-3-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(11-22(26)27)19-8-9-20-16(5-4-10-23(19,20)3)6-7-17-12-18(24)13-21(25)15(17)2/h6-7,14,18-21,24-25H,2,4-5,8-13H2,1,3H3,(H,26,27)/b16-6+,17-7-/t14-,18-,19-,20+,21+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLYZRMZFUWLOZ-ZTIKAOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904030 | |

| Record name | Calcitroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcitroic acid | |

CAS RN |

71204-89-2 | |

| Record name | Calcitroic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71204-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcitroic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071204892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcitroic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCITROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KIE52YT0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is calcitroic acid formed in the body?

A1: Calcitroic acid is the final inactive metabolite in the primary catabolic pathway of 1α,25(OH)2D3, known as the C-24 oxidation pathway . This multi-step process is primarily catalyzed by the mitochondrial cytochrome P450 enzyme, CYP24A1 .

Q2: Where does the synthesis of calcitroic acid occur?

A2: While the kidney is considered a primary site, calcitroic acid synthesis has been observed in various tissues and cells, including the intestine, bone, skin fibroblasts, keratinocytes, and promyelocytic leukemia cells . This suggests that local regulation of 1α,25(OH)2D3 levels via calcitroic acid production might be important in these tissues.

Q3: What is the role of CYP24A1 in calcitroic acid production?

A3: CYP24A1 is the key enzyme responsible for catalyzing multiple sequential oxidation steps in the conversion of 1α,25(OH)2D3 to calcitroic acid. This includes hydroxylations at C-24 and C-23, followed by side-chain cleavage and further oxidation .

Q4: Are there alternative pathways for 1α,25(OH)2D3 metabolism besides the C-24 oxidation pathway?

A5: Yes, although the C-24 oxidation pathway is the dominant route, alternative pathways exist, such as C-23 oxidation leading to 1α,25(OH)2D3-26,23-lactone and C-3 epimerization resulting in 1α,25-dihydroxy-3-epi-vitamin-D3 . The relative contribution of these pathways may vary depending on the cell type and physiological conditions.

Q5: What happens to calcitroic acid after its formation?

A6: After its formation, calcitroic acid is further metabolized into conjugated forms, primarily glucuronides, before being excreted in the bile .

Q6: What is the molecular formula and weight of calcitroic acid?

A6: Calcitroic acid has the molecular formula C22H34O5 and a molecular weight of 378.5 g/mol.

Q7: What spectroscopic data is available for characterizing calcitroic acid?

A8: Several spectroscopic techniques have been used to characterize calcitroic acid, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the structure, functional groups, and molecular weight of the compound.

Q8: Does calcitroic acid interact with the vitamin D receptor (VDR)?

A10: While calcitroic acid exhibits much lower affinity for the VDR compared to 1α,25(OH)2D3, some studies suggest it might retain minimal VDR-mediated activity at higher concentrations . This potential interaction and its biological relevance require further investigation.

Q9: What is the significance of understanding calcitroic acid formation in drug design?

A12: Understanding the metabolic pathways leading to calcitroic acid is crucial for designing vitamin D analogs with improved pharmacokinetic profiles . By understanding how structural modifications influence the metabolism of vitamin D compounds, researchers can develop analogs that resist rapid degradation and potentially exhibit prolonged therapeutic effects.

Q10: How does the C-3 epimerization pathway impact the metabolism of vitamin D analogs?

A13: The discovery of the C-3 epimerization pathway reveals that even analogs designed to resist the C-24 oxidation pathway might still undergo metabolism, impacting their overall pharmacokinetic profile . This highlights the complexity of vitamin D metabolism and the need for comprehensive studies when developing new analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B195231.png)

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B195240.png)

![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B195246.png)